molecular formula C11H7ClF6OS2 B14068547 1-(3,4-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one

1-(3,4-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one

Cat. No.: B14068547
M. Wt: 368.7 g/mol
InChI Key: HWRAXLGOOYBHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethylthio groups These groups are known for their electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability

Preparation Methods

This can be achieved through radical trifluoromethylation, a process that involves the addition of trifluoromethyl radicals to aromatic compounds . The subsequent steps involve chlorination and the formation of the propan-2-one moiety. Industrial production methods may utilize optimized reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

1-(3,4-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include organometallic compounds, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-(3,4-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets through its trifluoromethylthio groups. These groups can influence the compound’s binding affinity and reactivity with various biological molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction pathways .

Comparison with Similar Compounds

1-(3,4-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one can be compared with other compounds containing trifluoromethylthio groups, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C11H7ClF6OS2

Molecular Weight

368.7 g/mol

IUPAC Name

1-[3,4-bis(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C11H7ClF6OS2/c1-5(19)9(12)6-2-3-7(20-10(13,14)15)8(4-6)21-11(16,17)18/h2-4,9H,1H3

InChI Key

HWRAXLGOOYBHQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)SC(F)(F)F)Cl

Origin of Product

United States

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